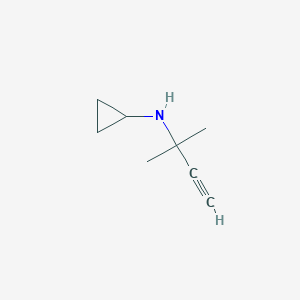
2-((2-Methylbenzyl)amino)-2-oxoethyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((2-Methylbenzyl)amino)-2-oxoethyl 2-methylbenzoate” is a complex organic compound. It likely contains an amine group (-NH2), a carboxylic acid ester group (-COO-), and a benzene ring, based on its name .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the ester group, and the coupling of these groups to the benzene ring . The exact methods would depend on the starting materials and the specific conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the benzene ring and the various functional groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the ester group could undergo hydrolysis or other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has demonstrated innovative methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, a study presented a unique approach to accessing benzimidazoles through a ring distortion strategy, utilizing 2-aminobenzylamines in an oxone mediated tandem reaction. This process facilitates the synthesis of 2-substituted benzimidazoles, highlighting the versatility of such chemical transformations in creating biologically relevant heterocycles (Hati et al., 2016).
Advanced Synthesis Techniques
Technological advancements in synthesis techniques are critical for efficient and environmentally friendly chemical production. A study on electrochemical oxidative amination of benzoxazoles presented an electrochemically promoted coupling of benzoxazoles and amines, leading directly to the formation of 2-aminobenzoxazoles. This method employs a tetraalkylammonium halide redox catalyst, minimizing waste and simplifying the isolation process (Gao et al., 2014).
Novel Reaction Pathways
Exploring novel reaction pathways can lead to the discovery of efficient methods for synthesizing complex molecules. An investigation into the one-pot reaction of serinol derivatives demonstrated a dynamic kinetic resolution accompanied by intramolecular transesterification, leading to the asymmetric synthesis of a 4-hydroxymethyl-2-oxazolidinone. This process showcases the potential for developing new synthetic routes for complex organic molecules (Sugiyama et al., 2003).
Green Chemistry Approaches
Green chemistry is pivotal in reducing the environmental impact of chemical manufacturing. Research on electrochemical intramolecular dehydrogenative C–S bond formation for synthesizing benzothiazoles demonstrated an external oxidant-free method. This approach underscores the importance of developing sustainable and efficient synthetic methods that align with green chemistry principles (Wang et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-3-5-9-15(13)11-19-17(20)12-22-18(21)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVIVCSTJMBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)

![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B2976664.png)




![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)
